2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at position 2 and a piperidin-4-yl moiety at position 3. The 1,3,4-oxadiazole scaffold is well-documented for its pharmacological relevance, including antimicrobial, enzyme inhibitory, and receptor-binding activities . This compound’s structural uniqueness lies in its fluorinated aromatic substituent, which may influence binding affinity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-cyclopropyl-5-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-15-3-1-2-12(10-15)11-21-8-6-14(7-9-21)17-20-19-16(22-17)13-4-5-13/h1-3,10,13-14H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVWTYMUKOSLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 302.34 g/mol
- IUPAC Name : 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole
Biological Activity Overview
Compounds containing the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have indicated that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC values in the micromolar range .
- Antimicrobial Properties : Oxadiazole derivatives are known for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of bacteria and fungi effectively .
The biological mechanisms through which 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole exerts its effects may include:
- Apoptosis Induction : The compound may activate apoptotic pathways by increasing the expression of pro-apoptotic proteins such as p53 and caspases .
- Inhibition of Key Enzymes : Similar derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as PARP1 .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives similar to 2-Cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-cyclopropyl-5-(1-(3-fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole and related 1,3,4-oxadiazole derivatives:
Key Observations :
Substituent Impact on Activity :
- The 3-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to tosyl or chlorophenylsulfonyl groups, which are bulkier and more polar .
- Mercapto (SH) substituents (e.g., in Compound 3) improve enzyme inhibitory activity (e.g., α-glucosidase IC₅₀: 28.7 μM) but reduce metabolic stability compared to alkyl/aryl substituents .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for Compound 3 and 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole , involving cyclization of piperidin-4-yl carbohydrazides with CS₂/KOH .
- Thiophene -containing analogs (e.g., Compound 23) require specialized reagents like trifluoromethanesulfonic anhydride, increasing synthetic complexity .
Biological Performance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
